(S)-methyl 2-(3-isopropylureido)-2-phenylacetate
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Overview
Description
(S)-methyl 2-(3-isopropylureido)-2-phenylacetate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ester group, a phenyl ring, and an isopropylureido moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(3-isopropylureido)-2-phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-phenylacetate and isopropyl isocyanate.
Reaction Conditions: The reaction between (S)-methyl 2-phenylacetate and isopropyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the ureido group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(3-isopropylureido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The ureido group can participate in substitution reactions, where nucleophiles replace the isopropyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with new substituents replacing the isopropyl group.
Scientific Research Applications
(S)-methyl 2-(3-isopropylureido)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(3-isopropylureido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido group can form hydrogen bonds with active sites, while the phenyl ring may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 2-(3-ethylureido)-2-phenylacetate
- (S)-methyl 2-(3-propylureido)-2-phenylacetate
- (S)-methyl 2-(3-butylureido)-2-phenylacetate
Uniqueness
(S)-methyl 2-(3-isopropylureido)-2-phenylacetate is unique due to its specific isopropylureido group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl (2S)-2-phenyl-2-(propan-2-ylcarbamoylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14-13(17)15-11(12(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJVWBSKHEFDD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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